N-[4-(aminocarbonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide -

N-[4-(aminocarbonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide

Catalog Number: EVT-4579095
CAS Number:
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide Coupling Reactions: These reactions involve the use of coupling reagents like HATU [] or DCC to activate the carboxylic acid and facilitate amide bond formation.
  • Schiff Base Formation and Cyclization: Some derivatives, like azetidinones, can be synthesized by reacting a benzohydrazide with an aldehyde to form a Schiff base, followed by cyclization with chloroacetyl chloride [].
Molecular Structure Analysis
  • Conformation: The conformation of the molecule, particularly the dihedral angles between the benzene ring and other substituents, can impact its binding affinity to biological targets [, , ].
  • Intermolecular Interactions: Hydrogen bonding and π-π stacking interactions are crucial for the crystal packing and stability of these compounds, influencing their physical properties like melting point and solubility [, , , ].
Mechanism of Action
  • Enzyme Inhibition: Many benzamide derivatives act as enzyme inhibitors. For example, some exhibit antitubercular activity by inhibiting the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) [].
  • Receptor Binding: Some act as agonists or antagonists for specific receptors, modulating downstream signaling pathways. For instance, some exhibit anticancer activity by inhibiting tyrosine kinases, like BCR-ABL [, , ].
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds in water and organic solvents is critical for their bioavailability and formulation [].
  • LogP: The partition coefficient (LogP) indicates the compound's lipophilicity, which affects its membrane permeability and absorption [].
  • Melting Point: The melting point provides information about the compound's purity and thermal stability [, ].
Applications
  • Anticancer and Antitumor Agents: Many derivatives exhibit potent anticancer activity against various cancer cell lines, including leukemia, myeloma, and gastrointestinal stromal tumors [, , , , , , ]. Their mechanism of action often involves inhibiting specific kinases involved in cancer cell growth and proliferation.
  • Anti-inflammatory Agents: Some derivatives possess anti-inflammatory properties, potentially targeting inflammatory mediators or pathways []. They could be useful for treating inflammatory diseases such as arthritis.
  • Antimicrobial Agents: Certain derivatives demonstrate antimicrobial activity against bacteria and fungi, including drug-resistant strains [, , ]. These compounds could lead to the development of new antibiotics to combat infectious diseases.
  • Cardiotonic Agents: Some benzamide derivatives exhibit cardiotonic activity, potentially by enhancing cardiac contractility []. They could be beneficial for treating heart failure.
  • PET Radioligands: Derivatives incorporating fluorine-18 have been developed as PET radioligands for imaging brain receptors, such as metabotropic glutamate receptor 1 (mGluR1) []. This application aids in understanding brain function and neurological disorders.

N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide

Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. [] Its crystal structure reveals the presence of N–H···O and C–H···O hydrogen bonds, contributing to its crystal packing structure. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] It exhibits strong antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell lines. []

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent, diarylamide-based pan-BCR-ABL inhibitor, effective against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. [] It demonstrates potent anti-leukemic activity. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a well-known therapeutic agent used in the treatment of leukemia. [] It acts by inhibiting the activity of tyrosine kinases. [] The crystal structure of the freebase form of Imatinib, obtained from a mixture with arginine, reveals an extended conformation stabilized by H-bonds. []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: This compound exhibits antimicrobial activity, specifically against Escherichia coli, including quinolone-resistant strains. [] Its activity is attributed to its interaction with DNA gyrase. []

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

Compound Description: RGH-237 is a selective dopamine D3 receptor partial agonist. [] Studies indicate potential therapeutic benefits in treating cocaine addiction due to its ability to inhibit cocaine-induced place preference and cue-induced cocaine-seeking behavior. []

N-(4-(3,4-Dichlorophenoxy)phenyl)-4-alkoxybenzamide Derivatives

Compound Description: This series of alkoxy benzamide derivatives, synthesized in a four-step process, exhibited anti-tuberculosis activity against the H37RV strain. []

trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-Phenyl-AH-7921)

Compound Description: AP01 is a synthetic opioid analog with high affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors. [] It exhibits antinociceptive properties in animal models. []

N-(4-Fluorophenylcarbamothioyl) Benzamide Derivatives

Compound Description: This group of compounds demonstrates potential as anticancer agents due to their ability to inhibit Checkpoint Kinase-1 (CHK1). [] In silico studies suggest they may have improved anticancer activity and pharmacokinetic properties compared to hydroxyurea. []

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for the treatment of various cancers. [] It demonstrates favorable preclinical pharmacokinetic properties, including oral bioavailability. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 acts as a potent type II ABL/c-KIT dual kinase inhibitor. [] Preclinical studies demonstrate its potential as an anticancer agent for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) due to its strong inhibitory activity against BCR-ABL and c-KIT. []

N-[4-hydroxy-3,5-bis(1-pyrrolidinylmethyl)phenyl]-N'-(4-methoxyphenyl)urea

Compound Description: This compound, structurally similar to several active class I antiarrhythmic agents, surprisingly lacks antiarrhythmic activity. [] Structural analysis suggests this inactivity may be due to modifications in its lipophilic pharmacophore rather than conformational differences. []

3-(2-Imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-N-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide Monohydrochloride (Ponatinib)

Compound Description: This compound, along with its various crystalline forms and solvates, is a potent inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant. [, , , ] It is used as a therapeutic agent in the treatment of chronic myeloid leukemia (CML).

(-)-N-Methyl-N-[4-(phenyl-4-acetaminopiperidine-1-yl)-2-(3,4-dichlorophenyl)-butyl]-benzamide

Compound Description: This compound and its pharmaceutically acceptable salts are used in the treatment of neurokinin A-derived diseases. [, ]

2-Amino-N[[[4-aminocarbonyl)pyrimidin-2-yl]amino]alkyl]pyrimidine-4-carboxamide Derivatives

Compound Description: This group of compounds exhibits therapeutic applications, particularly in the treatment of diseases or conditions where modulation of specific biological targets is desired. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is synthesized via a microwave-assisted reaction and features a pyrazolo[3,4-b]pyridine system. [] Its crystal structure reveals a planar arrangement of most atoms within the pyrazolo[3,4-b]pyridine system, with the exception of two specific carbon atoms. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound is characterized by a Z-shaped molecular conformation. [] It forms a three-dimensional network in its crystal structure through C—H⋯O hydrogen bonds and aromatic π–π stacking interactions. []

3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide

Compound Description: This compound's crystal structure has been determined, revealing specific bond lengths and angles. []

N-[4-(N′-Substituted aminocarbonyl)phenyl]maleimide

Compound Description: Two specific monomers of this compound, synthesized from p-aminobenzoic acid and maleic anhydride, are used in the preparation of polymers with specific properties. []

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Compound Description: This benzamide derivative exhibits potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. [] Molecular docking studies suggest it targets the enoyl-[acyl-carrier protein]-reductase (NADH) (InhA) enzyme, similar to isoniazid. []

3,4-Bis(acetyloxy)-N-{4-[(6-methoxy-4-pyrimidinyl)aminosulfonyl]phenyl}benzamide

Compound Description: The crystal structure of this compound has been elucidated, revealing its triclinic crystal system and specific bond lengths and angles. []

4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Methanol Monosolvate

Compound Description: Synthesized from syringic acid and sulfamethoxazole, this compound's crystal packing is characterized by O—H⋯O and O—H⋯N hydrogen bonds. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, a significant target in chronic myeloid leukemia (CML). [] Its design incorporates a carbon-carbon triple bond linker to circumvent the steric hindrance posed by the Ile315 side chain in the T315I mutant. []

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX is a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) in both preclinical and potentially clinical settings. [] Studies in rhesus monkeys demonstrate its favorable brain uptake and specific, reversible binding to mGluR1. []

3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide

Compound Description: This compound's molecular structure has been determined by X-ray diffraction, revealing a dihedral angle of 56.3(1)° between the phenyl rings. [] Its synthesis involves the reaction of 3-acetoxy-2-methylbenzoyl chloride with 4-nitroaniline. []

N-(2-(Substituted benzothiazol-2-carbamoyl) substituted phenyl-4-fluoro benzamide derivatives

Compound Description: These diamide compounds, incorporating fluorine and benzothiazole moieties, demonstrate antiviral and antitumor activities. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulphonate (Imatinib Mesylate)

Compound Description: This compound, specifically its newly discovered crystalline η-modification, exhibits antileukemic properties and is used in cancer therapy. []

6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones

Compound Description: This group of compounds has demonstrated significant cytotoxic effects against several cancer cell lines, including leukemia and hepatoma cells. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: This series of compounds has been synthesized and evaluated for anti-inflammatory and anticancer activities. []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of peroxisome proliferator-activated receptors α and γ, investigated as a potential treatment for type 2 diabetes. []

Properties

Product Name

N-[4-(aminocarbonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide

IUPAC Name

N-(4-carbamoylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C19H21N3O2/c20-18(23)15-7-9-17(10-8-15)21-19(24)16-5-3-14(4-6-16)13-22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H2,20,23)(H,21,24)

InChI Key

WVBRVFBYZRAFJW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.